molecular formula C7H8BNO4 B1318711 2-Methyl-3-nitrophenylboronic acid CAS No. 1072945-60-8

2-Methyl-3-nitrophenylboronic acid

Cat. No.: B1318711
CAS No.: 1072945-60-8
M. Wt: 180.96 g/mol
InChI Key: OZOLRGZAVBQRBG-UHFFFAOYSA-N
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Description

2-Methyl-3-nitrophenylboronic acid is an organoboron compound with the molecular formula C7H8BNO4. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a methyl group at the second position and a nitro group at the third position. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-3-nitrophenylboronic acid can be synthesized through several methods. One common approach involves the borylation of 2-methyl-3-nitrobenzene using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, often at room temperature, and in the presence of a base such as potassium carbonate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the product can be achieved through crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-nitrophenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a metal catalyst (e.g., Pd/C) or chemical reducing agents like sodium borohydride.

Major Products

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Corresponding phenols.

    Reduction: Amines.

Scientific Research Applications

2-Methyl-3-nitrophenylboronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-3-nitrophenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid. This complex undergoes transmetalation with an aryl halide, followed by reductive elimination to form the biaryl product . The nitro group can also participate in various redox reactions, influencing the overall reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

    3-Nitrophenylboronic acid: Similar structure but lacks the methyl group.

    4-Methyl-3-nitrophenylboronic acid: Similar structure with the methyl group at the fourth position.

    Phenylboronic acid: Lacks both the methyl and nitro groups.

Uniqueness

2-Methyl-3-nitrophenylboronic acid is unique due to the presence of both the methyl and nitro groups, which influence its reactivity and make it a versatile reagent in organic synthesis. The combination of these substituents allows for selective reactions and the formation of complex molecules that are not easily accessible with other boronic acids .

Properties

IUPAC Name

(2-methyl-3-nitrophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BNO4/c1-5-6(8(10)11)3-2-4-7(5)9(12)13/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZOLRGZAVBQRBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)[N+](=O)[O-])C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50590562
Record name (2-Methyl-3-nitrophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072945-60-8
Record name (2-Methyl-3-nitrophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-3-nitrophenylboronic acid
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